molecular formula C11H17NO B13997927 2-Methyl-1-pyridin-3-ylpentan-2-ol CAS No. 6311-95-1

2-Methyl-1-pyridin-3-ylpentan-2-ol

Cat. No.: B13997927
CAS No.: 6311-95-1
M. Wt: 179.26 g/mol
InChI Key: LWDIDFHSUOSYRK-UHFFFAOYSA-N
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Description

2-Methyl-1-pyridin-3-ylpentan-2-ol is an organic compound with a unique structure that includes a pyridine ring substituted with a methyl group and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-pyridin-3-ylpentan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with a suitable alkylating agent under controlled conditions. For instance, the reaction of 2-methylpyridine with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves passing the reactants through a packed column containing a catalyst, such as Raney nickel, under high temperature and pressure conditions. This approach offers advantages such as shorter reaction times, increased safety, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-pyridin-3-ylpentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Methyl-1-pyridin-3-ylpentan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-pyridin-3-ylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-pyridin-3-ylpentan-2-ol is unique due to its specific combination of a pyridine ring with a pentanol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6311-95-1

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-methyl-1-pyridin-3-ylpentan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-6-11(2,13)8-10-5-4-7-12-9-10/h4-5,7,9,13H,3,6,8H2,1-2H3

InChI Key

LWDIDFHSUOSYRK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC1=CN=CC=C1)O

Origin of Product

United States

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